molecular formula C9H12O2 B13796577 Bicyclo[3.1.0]hexane-1-carboxylic acid, 2-methylene-, methyl ester (9CI)

Bicyclo[3.1.0]hexane-1-carboxylic acid, 2-methylene-, methyl ester (9CI)

Cat. No.: B13796577
M. Wt: 152.19 g/mol
InChI Key: MTJDTEJHHCFLPS-UHFFFAOYSA-N
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Description

Bicyclo[3.1.0]hexane-1-carboxylic acid, 2-methylene-, methyl ester (9CI) is a bicyclic organic compound with the molecular formula C9H12O2. This compound is characterized by its unique bicyclo[3.1.0]hexane structure, which consists of a six-membered ring fused with a three-membered ring. The presence of a carboxylic acid ester and a methylene group further adds to its chemical complexity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[3.1.0]hexane-1-carboxylic acid, 2-methylene-, methyl ester can be achieved through various methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction is typically catalyzed by an organic or iridium photoredox catalyst under blue LED irradiation, resulting in good yields for a broad range of cyclopropene and cyclopropylaniline derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and photoredox catalysis can be applied. The use of scalable photochemical reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.1.0]hexane-1-carboxylic acid, 2-methylene-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methylene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Bicyclo[3.1.0]hexane-1-carboxylic acid, 2-methylene-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of bicyclo[3.1.0]hexane-1-carboxylic acid, 2-methylene-, methyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to bind to enzymes and receptors, modulating their activity. The presence of the methylene group and ester functionality further enhances its reactivity and binding affinity, making it a versatile molecule for various biochemical applications.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring fusion pattern.

    Bicyclo[2.2.0]hexane: A compound with a similar bicyclic structure but different ring sizes.

    Cyclopropylcarboxylic acid derivatives: Compounds with a cyclopropane ring and carboxylic acid functionality.

Uniqueness

Bicyclo[3.1.0]hexane-1-carboxylic acid, 2-methylene-, methyl ester is unique due to its specific ring fusion and the presence of both a methylene group and an ester functionality. This combination of structural features imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

methyl 2-methylidenebicyclo[3.1.0]hexane-1-carboxylate

InChI

InChI=1S/C9H12O2/c1-6-3-4-7-5-9(6,7)8(10)11-2/h7H,1,3-5H2,2H3

InChI Key

MTJDTEJHHCFLPS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC1CCC2=C

Origin of Product

United States

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